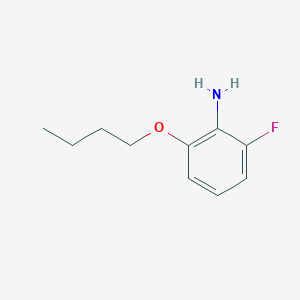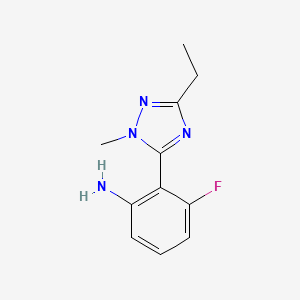
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline is an organic compound that belongs to the class of triazoles and anilines. This compound is characterized by the presence of a triazole ring substituted with ethyl and methyl groups, and an aniline moiety substituted with a fluorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced to the triazole ring through alkylation reactions using ethyl halides and methyl halides, respectively.
Coupling with Aniline: The triazole derivative is then coupled with 3-fluoroaniline through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring is known to interact with metal ions, which can influence its activity in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline: This compound has a similar triazole ring but differs in the substitution pattern on the aniline moiety.
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline: This compound lacks the fluorine atom present in 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H13FN4 |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H13FN4/c1-3-9-14-11(16(2)15-9)10-7(12)5-4-6-8(10)13/h4-6H,3,13H2,1-2H3 |
InChI-Schlüssel |
GEEUDDIIBSYEHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)C2=C(C=CC=C2F)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


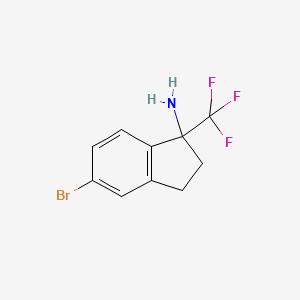

![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)

![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
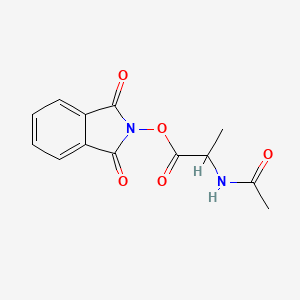

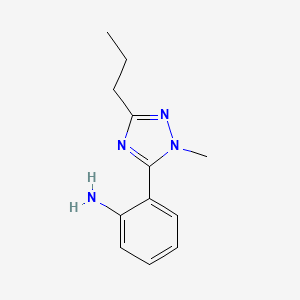
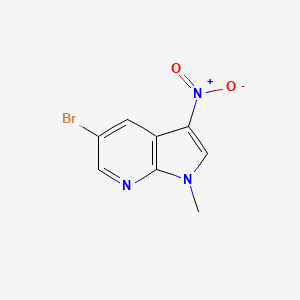
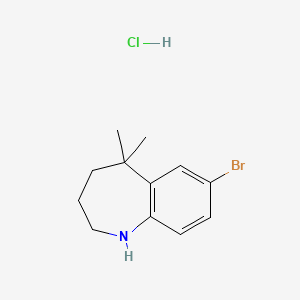
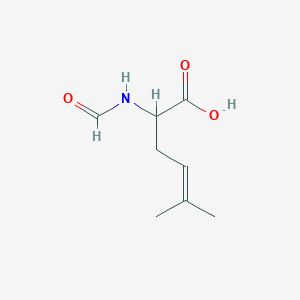
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
